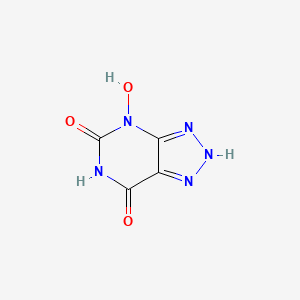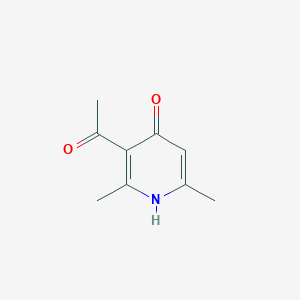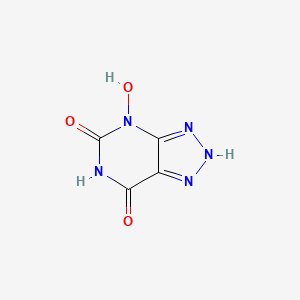![molecular formula C12H14Cl2N2OS2 B14010852 3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione CAS No. 26367-12-4](/img/structure/B14010852.png)
3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring fused with a thione group and substituted with a dichlorophenyl and hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-thiadiazine-2-thione derivatives typically involves the reaction of appropriate amines with carbon disulfide and potassium hydroxide to form dithiocarbamate salts, which are then cyclized to yield the desired thiadiazine-2-thione compounds . Another common method involves the reaction of isothiocyanates with amines in the presence of a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of thiadiazine-2-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
2H-1,3,5-Thiadiazine-2-thione derivatives have found numerous applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit antimicrobial, antifungal, and antiparasitic activities.
Medicine: Thiadiazine-2-thione derivatives are investigated for their potential as antituberculosis, anticancer, and antiepileptic agents
Industry: These compounds are used in the development of herbicides, insecticides, and miticides.
Mecanismo De Acción
The mechanism of action of 2H-1,3,5-thiadiazine-2-thione derivatives involves interaction with various molecular targets and pathways. These compounds can inhibit enzymes, disrupt cell membranes, and interfere with DNA synthesis. The specific mechanism depends on the substituents on the thiadiazine ring and the target organism or cell type .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione: Used as a pesticide and fungicide.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione,3-[(2,4-dichlorophenyl)methyl]tetrahydro-5-(2-hydroxyethyl)- stands out due to its unique substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of the dichlorophenyl and hydroxyethyl groups contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
26367-12-4 |
|---|---|
Fórmula molecular |
C12H14Cl2N2OS2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
3-[(2,4-dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C12H14Cl2N2OS2/c13-10-2-1-9(11(14)5-10)6-16-7-15(3-4-17)8-19-12(16)18/h1-2,5,17H,3-4,6-8H2 |
Clave InChI |
MPLCKTDCTHAWSG-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSC(=S)N1CC2=C(C=C(C=C2)Cl)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


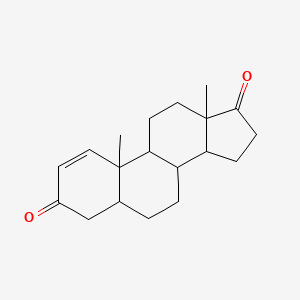
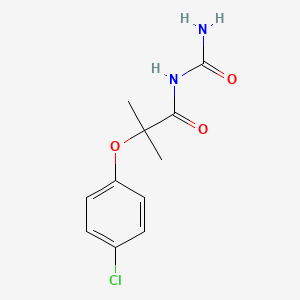
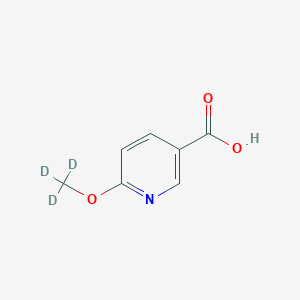
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
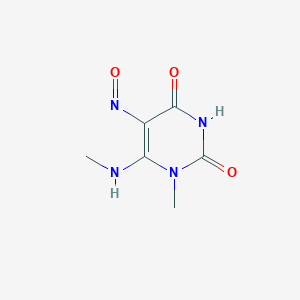
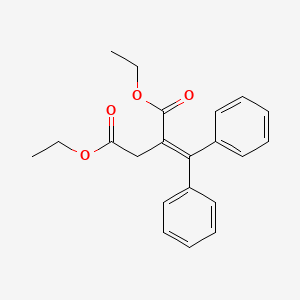
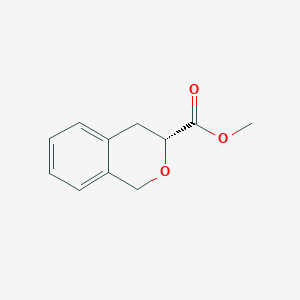
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
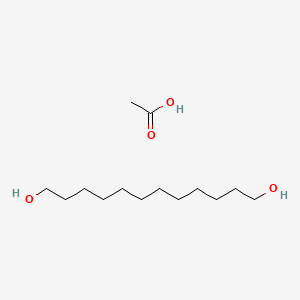
![Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate](/img/structure/B14010835.png)
